molecular formula C18H25FN2O3 B12276650 Tert-butyl 4-carbamoyl-4-(4-fluorobenzyl)piperidine-1-carboxylate

Tert-butyl 4-carbamoyl-4-(4-fluorobenzyl)piperidine-1-carboxylate

Cat. No.: B12276650
M. Wt: 336.4 g/mol
InChI Key: ZWDISLXAHVMDAV-UHFFFAOYSA-N
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Description

Tert-butyl 4-carbamoyl-4-(4-fluorobenzyl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C18H25FN2O3 It is a piperidine derivative, characterized by the presence of a fluorobenzyl group and a carbamoyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-carbamoyl-4-(4-fluorobenzyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the fluorobenzyl group and the carbamoyl group. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the chemical composition.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-carbamoyl-4-(4-fluorobenzyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The fluorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired chemical transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 4-carbamoyl-4-(4-fluorobenzyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-carbamoyl-4-(4-fluorobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-carbamoyl-4-(4-fluorobenzyl)piperidine-1-carboxylate is unique due to the presence of the fluorobenzyl group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C18H25FN2O3

Molecular Weight

336.4 g/mol

IUPAC Name

tert-butyl 4-carbamoyl-4-[(4-fluorophenyl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H25FN2O3/c1-17(2,3)24-16(23)21-10-8-18(9-11-21,15(20)22)12-13-4-6-14(19)7-5-13/h4-7H,8-12H2,1-3H3,(H2,20,22)

InChI Key

ZWDISLXAHVMDAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)F)C(=O)N

Origin of Product

United States

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